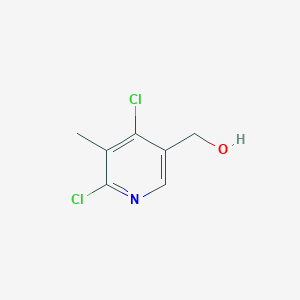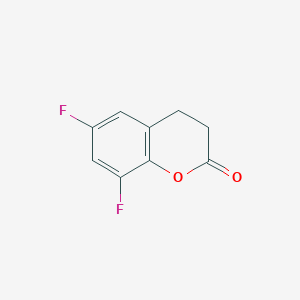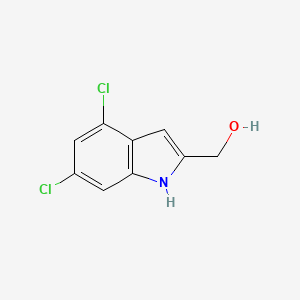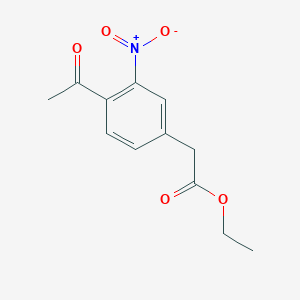
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, a methoxy group, and a pyrrolone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one typically involves the iodination of a phenyl ring followed by the formation of the pyrrolone structure. One common method includes the use of (S)-1-(4-iodophenyl)ethanol obtained by lipase-catalyzed resolution and methyl 1H-imidazole-5-carboxylate . The two fragments are joined regioselectively using the Mitsunobu reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions followed by the assembly of the pyrrolone ring. The use of palladium catalysts and organometallic reagents can facilitate these processes, ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) and trifluoroacetic anhydride are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of copper catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The iodine substituent can facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biochemical processes. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): A compound with similar iodine and methoxy substituents but with different biological activity.
4-Iodophenylhydrazine: Another iodine-substituted phenyl compound with distinct chemical properties and applications.
Uniqueness: 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a radiolabeled compound make it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C11H10INO2 |
|---|---|
Molekulargewicht |
315.11 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-3-methoxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H10INO2/c1-15-10-6-11(14)13(7-10)9-4-2-8(12)3-5-9/h2-6H,7H2,1H3 |
InChI-Schlüssel |
BPIQYFXALKPGJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)N(C1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)

![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)



![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)



![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)

